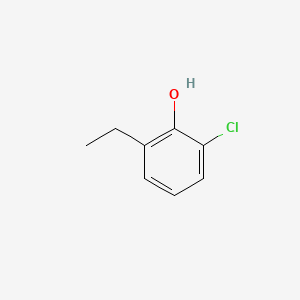

2-Chloro-6-ethylphenol

描述

Significance of Chlorinated Phenols as Environmental Contaminants

Chlorinated phenols are a class of chemical compounds that have been widely utilized as intermediates in the manufacturing of various products, including biocides, fungicides, herbicides, insecticides, pharmaceuticals, and dyes since the 1930s. medwinpublishers.comresearchgate.net Their extensive use has led to their release into the environment through various channels such as industrial waste effluent, application of pesticides, and the degradation of more complex chlorinated hydrocarbons. medwinpublishers.comresearchgate.net

These compounds are recognized as ubiquitous and persistent environmental pollutants. medwinpublishers.comnih.gov Their recalcitrant nature makes them resistant to degradation, leading to their accumulation in soil, water, and air. medwinpublishers.comontosight.ai The persistence of chlorinated phenols is influenced by factors such as the number and position of chlorine atoms on the phenol (B47542) ring, with higher chlorination generally leading to increased resistance to biodegradation. cdc.govresearchgate.net The environmental presence of chlorinated phenols poses a significant concern due to their potential for long-range transport and their ability to cause adverse health effects in both humans and wildlife, including toxicity to aquatic organisms and potential for bioaccumulation in the food chain. medwinpublishers.comontosight.aiontosight.ai The United States Environmental Protection Agency (EPA) has classified several chlorinated phenols as priority pollutants. nih.gov

Properties of Selected Chlorinated Phenols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-Chlorophenol (B165306) | C6H5ClO | 128.56 | Used as an intermediate in the synthesis of dyes and pesticides. nih.gov |

| 2,4-Dichlorophenol (B122985) | C6H4Cl2O | 163.00 | A precursor for the herbicide 2,4-D. nih.gov |

| 2,4,6-Trichlorophenol | C6H3Cl3O | 197.44 | Used as a wood preservative and antiseptic. nih.gov |

| Pentachlorophenol (B1679276) | C6HCl5O | 266.34 | Widely used as a pesticide and wood preservative. nih.gov |

| 2-Chloro-6-ethylphenol | C8H9ClO | 156.61 | A synthetic chemical with industrial applications. ontosight.ai |

Relevance of this compound in Contemporary Environmental and Toxicological Research

This compound (C8H9ClO) is a synthetic chemical compound that is part of the larger family of chlorinated phenols. ontosight.ai It is characterized by a phenol ring with a chlorine atom at the second position and an ethyl group at the sixth position. This compound is used as an intermediate in the production of various chemicals. ontosight.ai

Due to its classification as a chlorinated phenol, this compound is of interest in environmental and toxicological research. Its potential to contaminate water and soil and its toxicity to aquatic organisms are areas of concern. ontosight.ai The Environmental Protection Agency (EPA) considers this compound a persistent organic pollutant (POP). ontosight.ai

Current research often focuses on understanding the fate and transport of such compounds in the environment, as well as their potential for bioremediation. nih.govepa.gov Bioremediation, which utilizes microorganisms to break down harmful chemicals into less toxic substances, is seen as a promising and environmentally friendly approach for treating sites contaminated with chlorinated phenols. epa.govresearchgate.netresearchgate.net Studies have explored the degradation of various chlorinated phenols by bacteria and fungi, investigating the metabolic pathways and the enzymes involved in their breakdown. nih.govresearchgate.net The ethyl group in this compound enhances its lipophilicity, which may influence its environmental behavior and biological interactions. Research into compounds like this compound contributes to a broader understanding of the environmental risks posed by chlorinated phenols and helps in the development of effective remediation strategies.

Research Focus on Chlorinated Phenols

| Research Area | Description | Key Findings |

|---|---|---|

| Environmental Fate and Transport | Investigates how chlorinated phenols move through and persist in different environmental compartments (air, water, soil). | Persistence is linked to the degree of chlorination; mobility is affected by soil and water pH. cdc.gov |

| Toxicology | Studies the adverse effects of chlorinated phenols on living organisms. | Can cause a range of toxic effects, including histopathological alterations and genotoxicity. medwinpublishers.comresearchgate.net |

| Bioremediation | Focuses on using microorganisms to degrade chlorinated phenols into less harmful substances. | Several bacterial and fungal strains have been identified that can metabolize these compounds. nih.govresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJCFOQHSHYSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179284 | |

| Record name | Phenol, 2-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-93-3 | |

| Record name | Phenol, 2-chloro-6-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Environmental Distribution of 2 Chloro 6 Ethylphenol

Sources and Pathways of Environmental Introduction

Chlorophenols can enter the environment from a variety of sources, including industrial activities, agricultural practices, and as byproducts of degradation and disinfection processes. nih.gov

Industrial Effluent Discharges

Chlorophenols are used as intermediates in the manufacturing of various products, including dyes, pharmaceuticals, and biocides. nih.gov Consequently, industrial wastewater can be a significant source of these compounds in the environment. nih.gov While specific data for 2-Chloro-6-ethylphenol is not available, related compounds like 2-ethylphenol (B104991) have been detected in industrial wastewater from sectors such as petroleum refining and electronics.

Agricultural Chemical Applications (e.g., as intermediates in biocides, fungicides, herbicides)

Chlorophenols are utilized in the synthesis of agricultural chemicals. nih.gov For instance, 2,4-dichlorophenol (B122985) is an intermediate for the widely used herbicide 2,4-dichlorophenoxyacetic acid. mdpi.com Although 2-ethylphenol is mentioned in the context of biocide and pesticide formulations, no specific information links this compound to agricultural applications as an intermediate or active ingredient. chemimpex.com

Degradation Products of Complex Chlorinated Hydrocarbons or Related Pesticides

The environmental breakdown of more complex chlorinated hydrocarbons and certain pesticides can lead to the formation of various chlorophenols. nih.gov For example, the degradation of some pesticides can result in the release of chlorinated phenolic compounds into the soil and water. mdpi.com However, the search results did not yield any information suggesting that this compound is a known degradation product of any specific complex chlorinated hydrocarbon or pesticide.

Formation During Water Disinfection and Chlorination Processes

The chlorination of water supplies, a common method for disinfection, can lead to the formation of disinfection byproducts (DBPs) when chlorine reacts with naturally occurring organic matter, such as phenols. gfredlee.comjhu.eduhealth.state.mn.us The reaction of phenol (B47542) with chlorine in drinking water treatment can produce various chlorophenols, including 2-chlorophenol (B165306), 4-chlorophenol, 2,4-dichlorophenol, and 2,6-dichlorophenol. nih.govnih.gov The presence of ethylphenol in water could potentially lead to the formation of chlorinated ethylphenols during disinfection, but no studies were found that specifically identify this compound as a disinfection byproduct.

Environmental Compartmentalization and Mobility

The distribution and movement of chlorophenols in the environment are influenced by their physical and chemical properties.

Distribution in Aquatic Environments (Surface Water, Groundwater)

Chlorophenols have been detected in both surface water and groundwater. mdpi.comepa.gov Their presence in aquatic environments is often linked to discharges from industrial and municipal sources, as well as runoff from agricultural areas. nih.gov Studies have documented the presence of various chlorophenols in groundwater near industrial sites. mdpi.comtuiasi.ro For instance, 2-ethylphenol has been found in groundwater at a coal tar distillation and wood-treatment plant. nih.gov However, no data on the detection or concentration of this compound in surface water or groundwater was found in the conducted searches.

The following table provides a general overview of potential sources for chlorophenols.

| Source Category | Specific Examples of Sources | Presence of this compound Documented |

| Industrial Effluents | Manufacturing of dyes, pharmaceuticals, biocides | No specific data available |

| Agricultural Chemicals | Intermediates in herbicide and pesticide synthesis | No specific data available |

| Degradation Products | Breakdown of complex chlorinated compounds | No specific data available |

| Water Disinfection | Reaction of phenols with chlorine | No specific data available |

Behavior and Persistence in Terrestrial Environments (Soil, Sediments)

The environmental fate of this compound in terrestrial environments is governed by a complex interplay of its physicochemical properties and the characteristics of the soil and sediment matrices. As a substituted chlorophenol, its persistence and behavior are influenced by processes such as adsorption, volatilization, and degradation (both biotic and abiotic). Chlorophenols, as a class of compounds, are known for their potential persistence in the environment, with the degree of persistence often increasing with the number of chlorine atoms on the aromatic ring. researchgate.netnih.gov

The sorption of this compound to soil and sediment particles is a critical process that dictates its mobility and bioavailability. This interaction is largely influenced by the compound's hydrophobicity and the organic matter content of the soil. nih.gov Compounds with a strong affinity for soil organic matter tend to be less mobile and, consequently, may persist for longer periods in the terrestrial environment. The presence of both a chlorine atom and an ethyl group on the phenol ring will influence its partitioning behavior between the aqueous phase and solid organic matter.

The degradation of this compound in soil and sediments can occur through microbial (biodegradation) and chemical (abiotic) pathways. Biodegradation is a key process in the environmental attenuation of many organic pollutants. nih.gov However, the recalcitrant nature of some chlorinated phenolic compounds can make them resistant to microbial breakdown. researchgate.net The position of the substituents on the phenol ring can significantly affect the rate and extent of biodegradation. frontiersin.org Abiotic degradation processes, such as oxidation, may also contribute to the transformation of this compound in the environment.

The persistence of chlorophenols in soil can be significant, with some studies indicating that they may remain in the soil for several years. nih.gov The specific persistence of this compound will depend on the unique combination of environmental conditions at a given site.

Influence of Environmental Variables on Mobility (e.g., pH, Temperature, Organic Matter Content, Salinity)

The mobility of this compound in terrestrial environments is not static and is significantly influenced by a range of environmental variables. These factors can affect its solubility, sorption to soil and sediment, and its degradation rate, thereby controlling its potential for leaching into groundwater or transport to other environmental compartments.

pH: The pH of the soil and water is a critical factor influencing the environmental fate of phenolic compounds. nih.govunl.pt Phenols are weak acids and can exist in either an ionized (phenolate) or non-ionized form depending on the pH of the surrounding medium. Under acidic conditions, chlorophenols tend to be in their non-ionized form, which generally increases their tendency to adsorb to soil surfaces and to volatilize from moist soils. nih.gov Conversely, under neutral to alkaline conditions, the ionized form becomes more prevalent, leading to a decrease in volatilization and an increase in mobility in soils due to its higher water solubility. nih.gov The degradation of some chlorophenols has been shown to be highly pH-dependent, with optimal degradation occurring at specific pH values. nih.govgcu.ac.uk

Temperature: Temperature plays a crucial role in the degradation and transformation of organic compounds in the environment. researchgate.netnih.gov Higher temperatures generally lead to increased rates of both microbial and chemical degradation. nih.gov For instance, the biodegradation rate of some chlorophenols has been observed to be significantly lower at colder temperatures. iaea.org Conversely, at very high temperatures, the viability of microbial populations responsible for degradation may decrease. researchgate.net Temperature can also influence the volatilization of this compound from soil surfaces.

Organic Matter Content: The amount and nature of organic matter in soil and sediments are primary determinants of the sorption and, consequently, the mobility of hydrophobic organic compounds like this compound. nih.govnih.gov Soils with higher organic matter content tend to exhibit greater sorption of these compounds, which reduces their concentration in the soil porewater and limits their potential for leaching. researchgate.net The strong association with soil organic matter can also affect the bioavailability of the compound for microbial degradation. nih.gov

Salinity: Salinity can influence the behavior of organic contaminants in the environment. nih.gov An increase in salinity can decrease the water solubility of organic compounds, a phenomenon known as the "salting-out" effect. This can lead to an increased partitioning of the compound to soil and sediment particles, thereby reducing its mobility in the aqueous phase. nih.gov Salinity may also impact the microbial communities responsible for the biodegradation of organic pollutants.

The following table summarizes the general effects of these environmental variables on the mobility of chlorophenols, which can be extrapolated to understand the behavior of this compound.

| Environmental Variable | Effect on Mobility of Chlorophenols | General Trend |

| pH | Influences the ionization state. Lower pH (acidic) generally leads to higher adsorption and lower mobility of the non-ionized form. Higher pH (alkaline) increases the solubility of the ionized form, leading to higher mobility. | Mobility generally increases with increasing pH. |

| Temperature | Higher temperatures can increase degradation rates, potentially reducing the amount of mobile compound over time. It can also increase volatilization. | Complex relationship; higher temperatures can decrease persistence and thus long-term mobility. |

| Organic Matter Content | Higher organic matter content leads to increased sorption to soil and sediment particles. | Mobility decreases with increasing organic matter content. |

| Salinity | Increased salinity can decrease water solubility ("salting-out" effect), leading to increased partitioning to soil and sediment. | Mobility generally decreases with increasing salinity. |

Analytical Techniques for the Detection and Quantification of 2 Chloro 6 Ethylphenol in Environmental and Biological Matrices

Chromatographic Separation Methods

Chromatography is the cornerstone for isolating 2-Chloro-6-ethylphenol from other compounds present in the sample matrix. Both gas and liquid chromatography are employed, each offering distinct advantages for the analysis of substituted phenols.

Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds like this compound. matec-conferences.org The separation occurs as the sample vapor is carried by an inert gas through a capillary column containing a stationary phase. matec-conferences.org Due to the polar hydroxyl group, phenols can exhibit poor chromatographic behavior (e.g., peak tailing). Therefore, a derivatization step is often required prior to GC analysis to increase volatility and thermal stability, and to improve peak shape. oup.comoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used combination for the analysis of chlorophenols. nih.gov GC provides the separation, while MS offers definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. matec-conferences.org GC-MS provides high selectivity and sensitivity, making it suitable for complex matrix analysis. nih.gov Methods for analyzing various phenolic compounds by GC-MS have been extensively developed. nih.govresearchgate.net

Gas Chromatography-Electron Capture Detection (GC-ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as the chlorine atom in this compound. This makes GC-ECD an excellent choice for trace-level quantification of chlorinated phenols. oup.comoup.com Derivatization is typically employed to enhance the volatility and chromatographic performance of the target analytes. epa.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a robust, general-purpose detector for organic compounds. While it is less sensitive and selective than MS or ECD for halogenated compounds, it can be used for the analysis of underivatized phenols at higher concentrations. epa.gov

Below is a table summarizing typical GC conditions for the analysis of related chlorophenols, which are applicable to this compound.

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | SH-I-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) | matec-conferences.org |

| Carrier Gas | Helium | matec-conferences.org |

| Injection Mode | Splitless or Split (e.g., 1:20 ratio) | matec-conferences.org |

| Oven Program | Initial 40-65°C, ramp at 10°C/min to 280°C | matec-conferences.orgsigmaaldrich.com |

| MS Ion Source Temp | ~200°C | matec-conferences.org |

| MS Mode | Scan or Selected Ion Monitoring (SIM) | matec-conferences.org |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative to GC, especially for compounds that are less volatile or thermally sensitive. nih.gov An advantage of LC-MS is that derivatization is often not required, simplifying sample preparation. nih.gov

The separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Tandem mass spectrometry (MS/MS) is used for detection, providing exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.gov This high selectivity minimizes matrix interferences, which is crucial for complex biological and environmental samples. nih.gov While less common for chlorophenols than GC-MS, LC-MS/MS methods have been successfully developed for related compounds like ethylphenols in complex matrices. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances.

Solid-phase extraction (SPE) is a widely used technique for the preparation of aqueous samples. sigmaaldrich.com It is more efficient than traditional liquid-liquid extraction, uses significantly less solvent, and is easily automated. sigmaaldrich.com The process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. phenomenex.com

The general steps for SPE are:

Conditioning: The sorbent is treated with a solvent to activate it. phenomenex.com

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. phenomenex.com

Washing: Interfering compounds are washed from the cartridge with a solvent that does not elute the analyte. phenomenex.com

Elution: The analyte of interest is recovered from the sorbent using a small volume of a strong solvent. phenomenex.com

For chlorophenols, polymeric reversed-phase sorbents are commonly used. sigmaaldrich.com The selection of the appropriate sorbent and solvents is key to achieving high recovery and a clean extract. nih.gov

| Step | Description | Example Sorbent/Solvent | Reference |

|---|---|---|---|

| Sorbent Type | Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene) | Supelclean ENVI-Chrom P | sigmaaldrich.com |

| Conditioning | Activates the sorbent for analyte retention. | Methanol or Acetonitrile, followed by water. | sigmaaldrich.com |

| Sample Loading | The aqueous sample (pH adjusted if necessary) is passed through the cartridge. | 100 mL water sample | sigmaaldrich.com |

| Washing | Removes polar interferences. | Water or a weak organic/water mix. | phenomenex.com |

| Elution | Recovers the analyte from the sorbent. | Methyl t-butyl ether or similar organic solvent. | sigmaaldrich.com |

Derivatization is a chemical reaction used to convert an analyte into a product with improved properties for analysis, particularly for GC. For phenols, derivatization of the acidic hydroxyl group reduces polarity, increases volatility, and improves chromatographic peak shape. oup.com

Trimethylsilylation: This technique involves reacting the phenol (B47542) with a silylating agent to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). nih.govnih.gov The reaction is often rapid, sometimes occurring instantaneously at room temperature, which simplifies the analytical workflow. nih.govnih.gov The resulting TMS-ethers are more volatile and less polar, making them ideal for GC-MS analysis. nih.gov

Acetic Anhydride (B1165640) Derivatization (Acetylation): In this method, the phenol is reacted with acetic anhydride in a basic aqueous solution to form a stable acetate (B1210297) ester. oup.comscribd.com This direct, in-situ derivatization is efficient and eliminates the need for a separate extraction step before the reaction. scribd.com The resulting acetylated derivatives are less polar and have excellent properties for analysis by GC, especially with an Electron Capture Detector (ECD). oup.comoup.com This procedure has been successfully applied to a wide range of chlorophenols in water samples. scribd.comresearchgate.net

Microextraction techniques are modern, solvent-minimized approaches that offer high enrichment factors for trace analysis.

Stir Bar Sorptive Extraction (SBSE): SBSE is a highly sensitive extraction method introduced in 1999. nih.gov It utilizes a magnetic stir bar coated with a relatively large volume of a sorptive polymer, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.gov The stir bar is placed in the aqueous sample and stirred for a set period, during which analytes partition from the sample matrix into the PDMS coating. nih.gov

Compared to techniques like solid-phase microextraction (SPME), SBSE uses a much larger volume of the extraction phase, resulting in significantly higher analyte recovery and lower detection limits. nih.gov After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed directly into a GC-MS system. nih.gov For polar compounds like phenols, extraction efficiency can be enhanced by in-situ derivatization (e.g., acetylation) prior to SBSE. rsc.org The technique has been successfully applied to the analysis of various phenols, including ethylphenols, in complex matrices like wine. researchgate.netmdpi.com

Spectroscopic Characterization in Analytical Research (e.g., Vibrational Spectroscopy for Identification)

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation and identification of molecules like this compound. These methods probe the characteristic vibrations of molecular bonds, providing a unique spectral fingerprint for the compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes, including stretching, bending, and torsional motions of the atoms within the molecule.

For a definitive analysis of this compound, a combined experimental and theoretical approach is often employed. nih.gov Experimental spectra from FT-IR and Raman instruments provide the actual vibrational frequencies of the compound. However, the precise assignment of these frequencies to specific molecular motions can be complex. To facilitate these assignments, computational methods, particularly Density Functional Theory (DFT), are utilized. nih.govspectroscopyonline.com By creating a theoretical model of the this compound molecule, researchers can calculate the theoretical vibrational frequencies. These calculated frequencies are then compared with the experimental data, often with the use of a scaling factor to account for any systematic deviations, to achieve a reliable assignment of the observed spectral bands. nih.gov

The vibrational spectrum of this compound would be characterized by several key regions. The high-frequency region (typically above 3000 cm⁻¹) is dominated by O-H and C-H stretching vibrations. The hydroxyl (-OH) group's stretching frequency is particularly sensitive to hydrogen bonding. ijaemr.com The aromatic C-H stretching vibrations of the benzene (B151609) ring would also appear in this region. The fingerprint region, which is rich in spectral features and unique to each molecule, would contain a multitude of bands corresponding to C-C stretching and bending within the aromatic ring, C-O stretching, C-Cl stretching, and various vibrations associated with the ethyl substituent.

To illustrate the type of data obtained from such an analysis, the following table presents a hypothetical set of calculated and experimental vibrational frequencies and their assignments for this compound, based on the expected vibrational modes for its functional groups and structure.

Note: The following data is illustrative and not based on published experimental or computational results for this compound, as no specific studies were found in the conducted search.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Experimental FT-IR Frequency (cm⁻¹) | Hypothetical Experimental Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(O-H) | 3650 | 3645 | - | O-H stretching |

| ν(C-H)arom | 3100-3000 | 3080, 3050 | 3085, 3055 | Aromatic C-H stretching |

| ν(C-H)aliph | 2980-2850 | 2975, 2930, 2870 | 2978, 2935, 2872 | Aliphatic C-H stretching (ethyl group) |

| ν(C=C) | 1600-1450 | 1590, 1480 | 1595, 1485 | Aromatic C=C stretching |

| δ(C-H)aliph | 1470-1370 | 1460, 1380 | 1465, 1385 | Aliphatic C-H bending (ethyl group) |

| δ(O-H) | 1350 | 1345 | - | O-H in-plane bending |

| ν(C-O) | 1250 | 1245 | 1250 | C-O stretching |

| ν(C-Cl) | 750 | 745 | 748 | C-Cl stretching |

Environmental Fate and Degradation Mechanisms of 2 Chloro 6 Ethylphenol

Abiotic Transformation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. These pathways include reactions driven by heat, chemical reagents, and light.

Thermal Degradation Processes

The thermal degradation of chlorophenols, particularly in processes like industrial incineration or accidental fires, can lead to the formation of various products. At elevated temperatures (e.g., 350°C), the oxidative degradation of compounds like 2-chlorophenol (B165306) can yield carbon oxides, chlorobenzenes, and other organic products. nih.gov A significant concern with the thermal decomposition of chlorophenols is the potential formation of highly toxic and persistent organic pollutants, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govcdc.gov The presence of metal catalysts, such as copper chlorides, can promote these reactions. nih.gov Therefore, it is anticipated that the thermal degradation of 2-chloro-6-ethylphenol would similarly risk the formation of chlorinated dioxins and furans, alongside other breakdown products.

Chemical Degradation Reactions in Environmental Media

In environmental media such as water and soil, this compound is susceptible to chemical degradation, primarily through Advanced Oxidation Processes (AOPs). researchgate.net AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can rapidly oxidize a wide range of organic pollutants. wikipedia.org

Common AOPs applicable to chlorophenol degradation include:

Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide (H₂O₂) in combination with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is significantly accelerated by UV light (photo-Fenton), leading to faster degradation rates. nih.gov The optimal conditions for these reactions are typically acidic (around pH 3). nih.gov

UV/H₂O₂ Process: The photolysis of hydrogen peroxide by UV radiation is another effective method for generating hydroxyl radicals, which then attack the chlorophenol molecule. nih.gov

Ozonation: Ozone (O₃), alone or combined with UV light or catalysts, is a powerful oxidant that can degrade chlorophenols. researchgate.net

These oxidative processes typically lead to the hydroxylation of the aromatic ring, followed by dechlorination and eventual ring cleavage, ultimately mineralizing the compound to carbon dioxide, water, and inorganic chloride ions. wikipedia.orgmdpi.com

| Process | Primary Oxidants/Energy Source | Key Reactive Species | Influencing Factors | Typical Outcome |

|---|---|---|---|---|

| Fenton | Fe²⁺ + H₂O₂ | Hydroxyl Radical (•OH) | pH, Fe²⁺/H₂O₂ ratio | Degradation & Mineralization |

| Photo-Fenton | Fe²⁺/Fe³⁺ + H₂O₂ + UV Light | Hydroxyl Radical (•OH) | pH, Iron concentration, H₂O₂ concentration | Rapid Degradation & Mineralization nih.gov |

| UV/H₂O₂ | UV Light + H₂O₂ | Hydroxyl Radical (•OH) | H₂O₂ concentration, pH, UV intensity | Effective Degradation nih.gov |

| Photocatalysis | Semiconductor (e.g., TiO₂) + UV/Visible Light | •OH, O₂•⁻ (Superoxide radical), h⁺ (hole) | Catalyst type, pH, light intensity | Degradation & Mineralization mdpi.comsciengine.com |

Photodegradation Under Various Irradiation Conditions (e.g., UV Light)

Photodegradation, or photolysis, involves the breakdown of compounds by light energy. While direct photolysis of chlorophenols can occur, the process is often slow. It is significantly enhanced by the presence of a photocatalyst in a process known as photocatalysis. sciengine.comnih.gov

Semiconductors like titanium dioxide (TiO₂) and graphitic carbon nitride (GCN) are commonly used as photocatalysts. mdpi.com The general mechanism is as follows:

When the photocatalyst is irradiated with light of sufficient energy (e.g., UV or visible light), it generates an electron-hole pair (e⁻-h⁺). mdpi.com

The photogenerated holes (h⁺) can directly oxidize the chlorophenol molecule or react with water to form hydroxyl radicals (•OH). sciengine.com

The electrons (e⁻) can react with dissolved oxygen to produce superoxide (B77818) radicals (O₂•⁻), another reactive oxygen species that participates in the degradation. mdpi.comsciengine.com

These reactive species attack the this compound molecule, leading to a series of reactions including dechlorination, hydroxylation, and aromatic ring cleavage. mdpi.com Intermediate products commonly identified during the photocatalytic degradation of other chlorophenols include hydroquinone, benzoquinone, and chlorocatechols. mdpi.comtandfonline.com Ultimately, complete mineralization into CO₂, H₂O, and HCl can be achieved. mdpi.com

Biotic Degradation Pathways (Biodegradation)

Biodegradation utilizes microorganisms and their enzymes to break down organic pollutants. This is a key process in the natural attenuation of contaminants in soil and water.

Microbial Transformation and Mineralization (e.g., Bacterial and Fungal Metabolism)

A diverse range of bacteria and fungi have demonstrated the ability to degrade chlorophenols, often using them as a source of carbon and energy. researchgate.net

Bacterial Degradation: Numerous bacterial genera, including Pseudomonas, Burkholderia, Ralstonia, and Arthrobacter, are known to metabolize chlorophenols. researchgate.netfrontiersin.org The degradation pathway typically begins with the hydroxylation of the aromatic ring to form a chlorocatechol intermediate. This is followed by enzymatic ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. researchgate.netnih.gov Subsequent reactions lead to the removal of the chlorine atom and the complete breakdown of the molecule. frontiersin.org The presence of multiple compounds can influence degradation rates; for instance, the degradation of 2,4-dichlorophenol (B122985) can be enhanced in the presence of monochlorophenols due to structural similarities and the induction of relevant enzymes. nih.gov

Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium and Ganoderma lucidum, are particularly effective at degrading a wide array of persistent organic pollutants, including chlorophenols. tandfonline.comnih.govmdpi.com Their efficacy stems from a powerful, non-specific extracellular enzymatic system originally evolved to break down lignin (B12514952). tandfonline.comresearchgate.net These fungi secrete enzymes into their surroundings, which initiate the oxidation of chlorophenols, making them ideal agents for bioremediation. tandfonline.comasm.org

| Microorganism Type | Genus/Species | Degraded Compound(s) | Key Enzymes/Pathways |

|---|---|---|---|

| Bacteria | Pseudomonas sp. | 2,4,6-Trichlorophenol, 4-Chlorophenol | Catechol Dioxygenases |

| Bacteria | Ralstonia basilensis | 2,6-Dichlorophenol | Mineralization pathways |

| Bacteria | Various | 2,4-Dichlorophenol | ortho- and meta-cleavage pathways researchgate.netresearchgate.net |

| Fungi | Phanerochaete chrysosporium | Pentachlorophenol (B1679276), other chlorophenols | Lignin Peroxidase, Manganese Peroxidase tandfonline.comnih.gov |

| Fungi | Ganoderma lucidum | 2,6-Dichlorophenol, 2,3,6-Trichlorophenol | Laccase mdpi.comnih.gov |

| Fungi | Trametes versicolor | 2,4-Dichlorophenol | Laccase, Peroxidases biorxiv.org |

Enzymatic Mechanisms Involved in Dechlorination and Ring Cleavage (e.g., Oxygenase Systems)

The breakdown of this compound at the molecular level is driven by specific enzymes that catalyze dechlorination and the cleavage of the stable aromatic ring.

Fungal Ligninolytic Enzymes: The primary enzymes secreted by white-rot fungi for this purpose are lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. tandfonline.comresearchgate.netbiorxiv.org These are oxidoreductases that generate highly reactive radicals. They initiate degradation by oxidizing the phenolic group, which can lead to the formation of phenoxy radicals. This initial oxidation destabilizes the molecule, facilitating subsequent dechlorination and the formation of quinones. tandfonline.comresearchgate.net

Bacterial Oxygenases: In aerobic bacteria, the key enzymes are oxygenases.

Monooxygenases: These enzymes typically catalyze the initial hydroxylation of the chlorophenol, converting it into a corresponding chlorocatechol. This step is crucial as it prepares the molecule for ring cleavage.

Dioxygenases: These are the ring-cleavage enzymes. They incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, breaking it open. There are two main classes:

Intradiol Dioxygenases: These enzymes cleave the bond between the two hydroxyl groups of the catechol intermediate (ortho-cleavage). nih.gov

Extradiol Dioxygenases: These enzymes cleave the bond adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov

Following ring cleavage, the resulting aliphatic intermediates are further metabolized through central metabolic pathways, leading to complete mineralization. researchgate.net The ethyl group on this compound would also be subject to enzymatic attack, likely through oxidation to an alcohol and subsequent intermediates.

Identification and Characterization of Specific Metabolic Pathways in Microorganisms

The microbial degradation of chlorophenols is a critical process for their removal from the environment. Bacteria, in particular, have evolved diverse enzymatic pathways to break down these compounds. For this compound, the aerobic degradation pathway is likely initiated by an attack on the aromatic ring.

Based on the established metabolism of other lower-chlorinated phenols, the primary mechanism involves an initial hydroxylation of the benzene (B151609) ring, catalyzed by a monooxygenase enzyme. This step converts the chlorophenol into a corresponding chlorocatechol. nih.govarizona.edu For this compound, this would likely result in the formation of 3-chloro-5-ethylcatechol.

Once the chlorocatechol is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. Two main ring-fission pathways are commonly observed for chlorocatechols:

Modified ortho-cleavage: A chlorocatechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons, leading to the formation of a chlorinated muconic acid derivative. nih.gov Subsequent enzymatic reactions involving isomerases and hydrolases lead to the removal of the chlorine atom and the formation of intermediates that can enter central metabolic cycles, such as the Krebs cycle. nih.gov

meta-cleavage: A catechol 2,3-dioxygenase cleaves the bond adjacent to the two hydroxyl groups, producing a chlorinated hydroxymuconic semialdehyde. researchgate.net This pathway can sometimes lead to the formation of dead-end products, but in competent strains, further enzymes process the intermediates to funnel them into central metabolism.

The specific pathway utilized depends on the microbial species and the specific enzymes it possesses. Strains of genera such as Pseudomonas, Rhodococcus, and Alcaligenes have been identified as capable of degrading various chlorophenols through these mechanisms. nih.govnih.gov

Table 1: Proposed Aerobic Microbial Degradation Pathway for this compound

| Step | Substrate | Key Enzyme Type | Intermediate/Product | Pathway Analogy Reference |

| 1. Initial Hydroxylation | This compound | Monooxygenase | 3-Chloro-5-ethylcatechol | nih.govarizona.edu |

| 2. Ring Cleavage (Ortho) | 3-Chloro-5-ethylcatechol | Chlorocatechol 1,2-dioxygenase | 2-Chloro-4-ethyl-cis,cis-muconate | nih.gov |

| 3. Further Degradation | 2-Chloro-4-ethyl-cis,cis-muconate | Isomerases, Hydrolases, Dehalogenases | Krebs Cycle Intermediates | nih.gov |

| 2. Ring Cleavage (Meta) | 3-Chloro-5-ethylcatechol | Catechol 2,3-dioxygenase | 2-Hydroxy-4-chloro-6-ethyl-muconic semialdehyde | researchgate.net |

Sorption and Sequestration Processes in Environmental Systems

Sorption to environmental solids is a key process that affects the transport, bioavailability, and ultimate fate of organic compounds like this compound. This sequestration can reduce its concentration in the aqueous phase but can also lead to its persistence in soils and sediments.

Adsorption to Natural Environmental Matrices (e.g., Soil Organic Matter, Sediments)

The primary factor governing the adsorption of non-ionic organic compounds like chlorophenols in soils and sediments is the organic carbon content. tandfonline.com The process is often described as partitioning, where the compound moves from the aqueous phase into the solid organic matter phase, which acts as a solvent. tandfonline.com

The extent of this partitioning is quantified by the organic carbon-normalized sorption coefficient (Koc). researchgate.net A higher Koc value indicates a stronger tendency for the chemical to be adsorbed. The hydrophobicity of a compound, often measured by its octanol-water partition coefficient (Kow), is a strong predictor of its Koc value. tandfonline.com Given that this compound contains both a chlorine atom and an ethyl group, it is expected to be moderately hydrophobic and thus exhibit significant sorption to soil organic matter.

Soil pH is another critical variable. nih.gov Phenols are weakly acidic and can dissociate to form a phenolate (B1203915) anion. At a pH above the compound's acid dissociation constant (pKa), the anionic form predominates. This form is more water-soluble and less likely to partition into the hydrophobic organic matter, leading to reduced sorption. nih.gov Therefore, the adsorption of this compound will be significantly stronger in acidic to neutral soils compared to alkaline soils.

Table 2: Factors Influencing the Adsorption of this compound to Natural Matrices

| Factor | Influence on Adsorption | Mechanism / Rationale | Reference |

| Soil Organic Carbon (%) | Increases | Provides a hydrophobic medium for the compound to partition into from the aqueous phase. | tandfonline.com |

| Soil pH | Decreases as pH rises above the pKa | Ionization to the more water-soluble phenolate anion reduces partitioning into organic matter. | nih.gov |

| Clay Content | Minor Increase | Clay surfaces can contribute to adsorption, but this is generally less significant than partitioning into organic matter for non-ionic organics. | cambridge.org |

| Chemical Hydrophobicity (Kow) | Increases with higher Kow | A higher Kow indicates a greater tendency to move from water into an organic phase (like soil organic matter). | tandfonline.com |

Interactions with Anthropogenic Materials (e.g., Microplastics, Bioplastics)

The widespread presence of plastic debris in the environment has introduced new surfaces for the sorption of organic pollutants. Microplastics (e.g., polyethylene (B3416737), polypropylene (B1209903), PET) and bioplastics (e.g., polylactic acid, PLA) can act as vectors for hydrophobic compounds. mdpi.commdpi.com

The adsorption of chlorophenols to these materials is driven by a combination of mechanisms:

Hydrophobic Interactions: As with soil organic matter, the hydrophobic nature of both the plastic polymer and this compound drives the compound out of the water and onto the plastic surface. mdpi.comresearchgate.net

π-π Interactions: The aromatic ring of the phenol (B47542) can interact with components of the plastic polymer that also possess aromatic structures (e.g., polystyrene or PET). researchgate.netresearchgate.net

Hydrogen Bonding: The hydroxyl group of the phenol can act as a hydrogen bond donor, interacting with oxygen-containing functional groups on the surface of certain polymers like PET or PLA. researchgate.net

The extent of sorption varies significantly depending on the polymer type, with more hydrophobic plastics like polypropylene and polyethylene often showing a higher affinity for chlorophenols than more polar ones like PET. mdpi.com Environmental factors such as pH, temperature, and the presence of dissolved organic matter can also influence these interactions by altering the surface properties of the plastic and the speciation of the chemical. mdpi.com

Table 3: Sorption of Chlorophenols (as an analogue for this compound) on Anthropogenic Materials

| Material Type | Dominant Interaction Mechanisms | Factors Increasing Sorption | Reference |

| Microplastics (PE, PP) | Hydrophobic Interactions, Van der Waals Forces | Higher hydrophobicity of the compound, larger surface area of the plastic. | mdpi.commdpi.com |

| Microplastics (PET, PS) | Hydrophobic Interactions, π-π Interactions, Hydrogen Bonding | Aromaticity of the compound, presence of polar functional groups on the plastic. | researchgate.net |

| Bioplastics (PLA) | Hydrophobic Interactions, Hydrogen Bonding | Presence of ester groups on the polymer surface for hydrogen bonding. | mdpi.commdpi.com |

Ecotoxicological and Mammalian Toxicological Research on 2 Chloro 6 Ethylphenol

Mechanistic Toxicology of Chlorinated Phenols

The toxicity of chlorinated phenols, a class of compounds to which 2-chloro-6-ethylphenol belongs, is multifaceted and involves complex interactions at the cellular and biochemical levels. The mechanisms underlying their toxic effects are crucial for understanding their potential impact on both ecological systems and mammalian health.

Cellular and Biochemical Interactions (e.g., Inhibition of Oxidative Phosphorylation and Cellular Respiration)

A primary mode of toxic action for chlorinated phenols is the uncoupling of oxidative phosphorylation. nih.gov This process disrupts the tight coupling between electron transport and ATP synthesis in mitochondria. ourbiochemistry.com In the presence of uncouplers like certain chlorinated phenols, the electron transport chain continues to function, but the proton-motive force across the inner mitochondrial membrane dissipates, preventing the formation of ATP. ourbiochemistry.com This leads to an increase in oxygen consumption and the oxidation of NADH without the concurrent production of cellular energy. ourbiochemistry.com The toxicity of chlorophenols in this regard tends to decrease with decreasing chlorination. nih.gov For instance, pentachlorophenol (B1679276) (PCP) and tetrachloroguaiacol (B36938) (TeCG) have been identified as potent uncouplers of oxidative phosphorylation in mitochondria. nih.gov

Neurotoxicity Mechanisms and Observed Effects (e.g., Convulsions, Central Nervous System Depression)

Chlorinated phenols are known to exert neurotoxic effects. nih.govcdc.gov Exposure in both humans and animals has been associated with a range of neurological symptoms, including lethargy, tremors, convulsions, and central nervous system depression. nih.govnih.gov One proposed mechanism for these effects is the facilitation of central synaptic transmission at both excitatory and inhibitory synapses, potentially by increasing the amount of neurotransmitter released. nih.gov This can lead to the observed convulsions. nih.gov For example, animal studies involving oral or dermal exposure to compounds like 2-chlorophenol (B165306), 4-chlorophenol, and 2,4-dichlorophenol (B122985) have demonstrated these neurotoxic outcomes. nih.gov

Immunological System Perturbations

The immune system is particularly sensitive to the toxic effects of chlorinated phenols. nih.gov Studies have shown that exposure to certain chlorophenols can lead to perturbations in the immune response. nih.gov For example, increased levels of pentachlorophenol in the blood have been linked to severe T-lymphocyte dysfunction. nih.gov In animal studies, 2,4-dichlorophenol has been shown to have adverse effects on the immune system. nih.gov While the exact mechanisms are still being elucidated, it is clear that chlorophenols can modulate immune function, potentially leading to immunosuppression or altered immune responses. nih.gov

Formation of More Toxic Intermediates and Electrophilic Metabolites

The metabolism of chlorinated phenols can lead to the formation of intermediates that are more toxic than the parent compound. nih.gov This process, often involving microsomal activation by cytochrome P450 enzymes, can convert xenobiotics into electrophilic forms that can actively interact with cellular structures. nih.gov These electrophilic metabolites have the potential to bind to and damage vital cellular components like DNA. nih.gov For instance, the transformation of chlorophenols can result in the formation of chlorocatechols. nih.gov Specifically, the metabolism of pentachlorophenol in the liver can produce tetrachlorohydroquinone (B164984) (TCHQ), a metabolite capable of inducing oxidative damage to cellular DNA. nih.gov The oxidation of some chlorophenols can also lead to the formation of benzoquinones through intermediate semiquinone radicals. nih.gov

Effects on Diverse Biological Systems

The impact of chlorinated phenols extends beyond mammalian systems, with significant toxicological effects observed in various aquatic organisms.

Toxicity to Aquatic Organisms (e.g., Fish, Invertebrates like Daphnia magna)

Chlorinated phenols are recognized as toxic to aquatic life. nih.gov Their presence in aquatic environments can lead to a range of adverse effects, from acute toxicity to more subtle, chronic impacts. fao.org The toxicity of these compounds in fish is often attributed to their ability to uncouple oxidative phosphorylation. bohrium.com

The acute toxicity of these compounds varies among species. For example, the LC50 value, which represents the concentration lethal to 50% of the test organisms, for 2-chlorophenol has been determined for several aquatic species.

| Species | LC50 (µg/L) |

| Daphnia magna | 2,580 |

| Guppy | 20,170 |

It is important to note that even at concentrations not causing immediate lethality, 2-chlorophenol has been shown to impair the flavor of the edible portions of fish. epa.gov The accumulation of chlorophenols in organisms tends to increase with a higher number of chlorine atoms in their structure. researchgate.net

Impacts on Terrestrial Ecosystems and Organisms

Research specifically detailing the ecotoxicological impacts of this compound on terrestrial ecosystems is limited. However, the environmental fate and toxicity of chlorophenols as a class of compounds have been studied, allowing for informed inferences. Chlorophenols are known environmental contaminants that can enter terrestrial ecosystems through various pathways, including industrial discharge and the degradation of pesticides. Their persistence and bioavailability in soil are influenced by factors such as soil type, organic matter content, and pH.

Table 1: General Ecotoxicological Profile of Structurally Related Phenols

| Compound Class | General Impact on Terrestrial Ecosystems | Key Factors Influencing Toxicity |

|---|---|---|

| Chlorophenols | Can be persistent in soil, potential for bioaccumulation, toxicity to soil microorganisms and invertebrates. | Number and position of chlorine atoms, soil organic matter content, pH. |

This table is based on general information for the compound classes and not specific to this compound due to a lack of available data.

Observations in Mammalian Models (e.g., Hepatic, Renal, Reproductive Effects)

Direct experimental studies on the hepatic, renal, and reproductive toxicity of this compound in mammalian models are not extensively documented in publicly available literature. However, the toxicological profiles of phenol (B47542) and other substituted phenols can provide insights into its potential effects. Phenols are generally known to be metabolized in the liver, and high exposures can lead to hepatotoxicity. wikipedia.org The metabolic activation of some substituted phenols can result in the formation of reactive intermediates that may cause cellular damage. For instance, studies on 2,6-dimethylphenol (B121312) have shown that it can induce elevation of serum liver enzymes in mice, indicative of liver damage.

Regarding renal effects, chronic exposure to phenol and some of its derivatives has been associated with kidney toxicity. wikipedia.org The kidneys are a primary route of excretion for metabolites of phenolic compounds, and high concentrations of these metabolites can potentially lead to renal tissue damage.

The reproductive effects of chlorophenols are a subject of concern. While specific data for this compound is lacking, some chlorophenols and their derivatives have been investigated for their potential as endocrine disruptors. nih.gov Endocrine-disrupting chemicals can interfere with the body's hormonal systems and may lead to adverse reproductive outcomes. For example, some herbicides derived from chlorophenols have been associated with adverse effects on semen quality in animal studies. It is important to note that the specific toxicological profile of this compound would depend on its unique metabolism and interaction with biological systems, which requires further investigation.

Table 2: Potential Mammalian Toxicological Endpoints for Substituted Phenols

| Toxicological Endpoint | General Observations for Substituted Phenols |

|---|---|

| Hepatic Effects | Liver is a primary site of metabolism; high doses can lead to increased liver weight, cellular hypertrophy, and necrosis. epa.gov |

| Renal Effects | Kidneys are involved in the excretion of metabolites; chronic exposure may lead to kidney damage. wikipedia.org |

| Reproductive Effects | Some compounds in this class are suspected endocrine disruptors, potentially affecting fertility and development. nih.gov |

This table presents generalized information for the class of substituted phenols and is intended for illustrative purposes, as specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Influence of Molecular Structure on Toxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity, including toxicity. For substituted phenols, QSAR studies have identified several key structural features that influence their toxicological endpoints. The toxicity of these compounds is often a function of the type, number, and position of substituents on the phenol ring.

For this compound, the presence of a chlorine atom and an ethyl group at the ortho positions relative to the hydroxyl group are significant determinants of its toxic potential. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl group. europa.eu The ethyl group is an electron-donating and lipophilic group. The interplay of these electronic and steric effects governs the interaction of the molecule with biological targets. For instance, the ability of substituted phenols to act as uncouplers of oxidative phosphorylation, a mechanism of toxicity, is related to their ability to donate a proton and the lipophilicity of the molecule which allows it to traverse mitochondrial membranes. The specific arrangement of the chloro and ethyl groups in this compound will determine its unique toxicological profile compared to other isomers or differently substituted phenols.

Role of Physicochemical Descriptors (e.g., Hydrophobicity, Ionization State) in Toxic Action

In QSAR modeling of substituted phenols, physicochemical descriptors play a crucial role in predicting their toxic action. Two of the most important descriptors are hydrophobicity and the ionization state of the molecule.

Hydrophobicity , commonly expressed as the logarithm of the octanol-water partition coefficient (log P or log Kow), is a measure of a chemical's tendency to partition into fatty or nonpolar environments. A higher log P value indicates greater lipophilicity. For many toxicological endpoints, there is a strong correlation between hydrophobicity and toxicity. This is because more hydrophobic compounds can more easily penetrate biological membranes to reach their site of action. The ethyl group in this compound contributes significantly to its hydrophobicity.

The ionization state , which is dependent on the acid dissociation constant (pKa) of the phenol and the pH of the surrounding medium, is another critical factor. The toxicity of phenols often decreases with an increasing proportion of the ionized form. The neutral, non-ionized form is generally more capable of crossing biological membranes. The electron-withdrawing nature of the chlorine atom in this compound is expected to lower its pKa compared to unsubstituted phenol, making it a stronger acid. europa.eu This means that at a given pH, a larger fraction of this compound molecules may be in the ionized state compared to phenol itself, which will influence its uptake and toxicity. QSAR models for phenols often incorporate both log P and pKa to provide a more accurate prediction of their toxicity.

Table 3: Key Physicochemical Descriptors in QSAR for Phenol Toxicity

| Descriptor | Definition | Influence on Toxic Action |

|---|---|---|

| Hydrophobicity (log P) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Generally, higher hydrophobicity leads to greater membrane permeability and increased toxicity. |

| Ionization State (pKa) | The negative logarithm of the acid dissociation constant; indicates the strength of the acid. | The non-ionized form is typically more toxic as it can cross biological membranes more easily. The pKa, in conjunction with environmental pH, determines the degree of ionization. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethylphenol |

| 2-ethylphenol (B104991) |

Advanced Remediation Strategies for 2 Chloro 6 Ethylphenol Contamination

Chemical Remediation Technologies

Chemical remediation technologies offer powerful solutions for the rapid degradation of recalcitrant organic pollutants like 2-Chloro-6-ethylphenol. These methods typically involve the generation of highly reactive species that can break down the complex aromatic structure of the contaminant into simpler, less toxic compounds, and ideally, complete mineralization to carbon dioxide, water, and inorganic ions.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). cwejournal.org With a high standard oxidation potential, these radicals are capable of non-selectively oxidizing a broad range of organic contaminants, including this compound. researchgate.net The primary advantage of AOPs lies in their potential for rapid and complete degradation of pollutants. researchgate.netdntb.gov.ua

Ozonation-based AOPs utilize ozone (O3), often in combination with hydrogen peroxide (H2O2) and/or ultraviolet (UV) radiation, to enhance the generation of hydroxyl radicals. scielo.org.co Ozone itself can react with phenolic compounds, particularly at elevated pH, but its direct reactions are selective. researchgate.netresearchgate.net The combination with UV light or H2O2 significantly accelerates the decomposition of ozone into hydroxyl radicals, leading to a more powerful and less selective oxidation process. nih.gov For this compound, the hydroxyl radicals would attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The presence of the ethyl group may slightly influence the reaction pathways compared to unsubstituted chlorophenols.

Table 1: Representative Performance of Ozonation-Based Systems for Chlorophenol Degradation

| Parameter | O3 alone | O3/UV | O3/H2O2 |

| Degradation Efficiency | Moderate to High | High to Very High | High to Very High |

| Mineralization | Low to Moderate | Moderate to High | Moderate to High |

| Optimal pH | Alkaline | Acidic to Neutral | Acidic to Neutral |

| Key Intermediates | Hydroxylated and ring-opened products | Carboxylic acids | Carboxylic acids |

Note: The data in this table are generalized from studies on various chlorophenols. Specific performance for this compound may vary.

Fenton's reagent consists of a mixture of hydrogen peroxide and a ferrous iron catalyst (Fe²⁺), which react to produce hydroxyl radicals. researchgate.net This process is most effective under acidic conditions (typically pH 2.5-3.5) to prevent the precipitation of ferric hydroxide. The photo-Fenton process involves the use of UV light to enhance the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of the catalytic cycle. nih.gov The application of Fenton's reagent to this compound would result in the aggressive oxidation of the aromatic ring, leading to its fragmentation into smaller organic acids and eventually mineralization. nih.gov

Table 2: Typical Parameters for Fenton and Photo-Fenton Degradation of Chlorophenols

| Parameter | Fenton | Photo-Fenton |

| Optimal pH | 2.5 - 3.5 | 2.5 - 3.5 |

| H2O2:Fe²⁺ Molar Ratio | 10:1 to 50:1 | 10:1 to 50:1 |

| Degradation Rate | Fast | Very Fast |

| Mineralization | Moderate to High | High |

Note: The data in this table are generalized from studies on various chlorophenols. Specific performance for this compound may vary.

Semiconductor photocatalysis, most commonly employing titanium dioxide (TiO2) as the photocatalyst, utilizes UV or visible light to generate electron-hole pairs in the semiconductor material. mdpi.comepa.gov These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which in turn degrade the organic pollutant. nih.gov The efficiency of TiO2 photocatalysis for the degradation of this compound would depend on factors such as catalyst loading, pH, light intensity, and the presence of co-contaminants. The degradation mechanism involves the attack of photogenerated radicals on the aromatic ring, leading to dechlorination and eventual mineralization. mdpi.com

Table 3: Key Factors in the Photocatalytic Degradation of Chlorophenols using TiO2

| Factor | Influence on Degradation Rate |

| Catalyst Loading | Increases to an optimal point, then decreases |

| pH | Generally more effective in acidic or neutral conditions |

| Light Intensity | Increases with intensity up to a saturation point |

| Initial Concentration | Rate generally decreases with increasing concentration |

Note: The data in this table are generalized from studies on various chlorophenols. Specific performance for this compound may vary.

Electrochemical degradation on high-performance anodes, such as boron-doped diamond (BDD) electrodes, is a highly effective AOP. acs.org BDD electrodes have a wide potential window and low adsorption of organic species, allowing for the efficient electrochemical generation of hydroxyl radicals from water oxidation at the anode surface. acs.orged.ac.uk These physisorbed hydroxyl radicals are then available to oxidize organic pollutants like this compound to CO2 and water. dntb.gov.ua This technology is known for its high mineralization efficiency for a wide range of organic compounds, including chlorinated aromatics. nih.gov

Table 4: Performance Characteristics of Electrochemical Degradation with BDD Anodes for Chlorinated Phenols

| Parameter | Typical Value/Observation |

| Current Density | Higher density generally increases degradation rate |

| Supporting Electrolyte | Influences conductivity and can affect byproduct formation |

| Mineralization Efficiency | Very High |

| Electrode Stability | High |

Note: The data in this table are generalized from studies on various chlorophenols. Specific performance for this compound may vary.

Reductive Dechlorination Using Zero-Valent Metals and Bimetallic Systems

Reductive dechlorination offers an alternative pathway for the remediation of chlorinated organic compounds. This process involves the transfer of electrons from a reducing agent to the chlorinated molecule, leading to the replacement of a chlorine atom with a hydrogen atom. Zero-valent iron (ZVI) is a commonly used and cost-effective reducing agent for this purpose. researchgate.net The effectiveness of ZVI can be significantly enhanced by the addition of a second metal, such as palladium or nickel, to create a bimetallic system. nih.gov These catalytic metals can accelerate the dechlorination process. eeer.org For this compound, reductive dechlorination would initially convert it to 6-ethylphenol, a less toxic compound, followed by potential further degradation. nih.gov

Table 5: Comparison of ZVI and Bimetallic Systems for Chlorophenol Dechlorination

| System | Dechlorination Rate | Key Mechanism |

| Zero-Valent Iron (ZVI) | Moderate | Electron transfer from Fe⁰ |

| Bimetallic (e.g., Fe/Pd, Fe/Ni) | Fast to Very Fast | Catalytic hydrodechlorination |

Note: The data in this table are generalized from studies on various chlorophenols. Specific performance for this compound may vary.

Peroxidation-Based Treatments (e.g., Calcium and Magnesium Peroxides, Persulphate)

Peroxidation-based treatments are a form of in-situ chemical oxidation (ISCO) that utilize peroxide compounds to generate highly reactive free radicals for the degradation of organic pollutants like this compound. These methods offer effective alternatives to traditional remediation techniques.

Calcium and Magnesium Peroxides:

Calcium peroxide (CaO₂) and magnesium peroxide (MgO₂) serve as solid, slow-release sources of hydrogen peroxide (H₂O₂), which in turn generates hydroxyl radicals (•OH), powerful oxidizing agents. This slow-release characteristic is advantageous for long-term treatment of contaminated sites. nih.gov Research on chlorophenols has demonstrated that treatment with calcium and magnesium peroxides can lead to effective degradation, with removal efficiencies reaching up to 80%, depending on the dosage. researchgate.net The gradual release of oxygen from these peroxides also enhances aerobic biodegradation of contaminants, making them suitable for combined chemical and biological remediation approaches. nih.gov

The decomposition of calcium peroxide in water not only produces hydrogen peroxide but also calcium hydroxide, which can lead to an increase in soil pH. nih.gov This pH modification can be beneficial, as optimal conditions for the microbial degradation of some hydrocarbons are found in a pH range of 6.5–7.5. nih.gov

Persulphate:

Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated to form sulfate (B86663) radicals (SO₄•⁻), which are highly effective in degrading a wide range of organic compounds, including chlorophenols. researchgate.net Activation can be achieved through various methods, including heat, ultraviolet light, or the addition of metal ions such as ferrous iron (Fe²⁺). researchgate.net

Studies on the degradation of 2-chlorophenol (B165306), a related compound, have shown that persulfate oxidation is highly effective. The rate of degradation increases with higher temperatures and greater persulfate concentrations. researchgate.net Research has indicated that heat-activated persulfate is a particularly effective method for degrading 2-chlorophenol. researchgate.net In the presence of ferrous ions at 50°C, complete degradation of 2-chlorophenol has been achieved in approximately 30 minutes. researchgate.net

The table below summarizes the findings of a study on the degradation of 2-chlorophenol using heat-activated persulfate at different temperatures and molar ratios.

| Temperature (°C) | 2-CP/Persulfate Molar Ratio | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | Degradation after 6h (%) |

| 20 | 1/100 | 0.048 | 14.44 | 25.1 |

| 20 | 1/200 | 0.089 | 7.79 | 41.3 |

| 20 | 1/400 | 0.152 | 4.56 | 59.7 |

| 30 | 1/100 | 0.113 | 6.13 | 49.2 |

| 30 | 1/200 | 0.201 | 3.45 | 69.9 |

| 30 | 1/400 | 0.389 | 1.78 | 90.2 |

| 40 | 1/100 | 0.255 | 2.72 | 78.4 |

| 40 | 1/200 | 0.498 | 1.39 | 94.9 |

| 40 | 1/400 | 0.912 | 0.76 | 99.9 |

| 50 | 1/100 | 0.511 | 1.36 | 95.3 |

| 50 | 1/200 | 1.055 | 0.66 | >99.9 |

| 50 | 1/400 | 1.998 | 0.35 | >99.9 |

Data extrapolated from a study on 2-chlorophenol degradation. researchgate.net

Biological Remediation Technologies

Biological remediation harnesses the metabolic capabilities of microorganisms and plants to degrade or detoxify contaminants. These technologies are often considered more sustainable and cost-effective than traditional physical or chemical methods.

Bioremediation relies on microorganisms to break down hazardous substances into less toxic or non-toxic compounds. This can be achieved by stimulating the existing indigenous microbial populations (biostimulation) or by introducing specific microorganisms to the contaminated site (bioaugmentation).

Indigenous Microorganisms:

Indigenous microorganisms that are naturally present in contaminated environments may have adapted to degrade pollutants. Bioremediation can leverage these native microbial communities, which are often well-suited to the site's specific conditions. mdpi.comnih.gov Studies have shown that indigenous bacteria can be effective in the bioremediation of various pollutants, including hydrocarbons and heavy metals. mdpi.comnih.gov

Augmented Microbial Strains:

In cases where the indigenous microbial population is insufficient or lacks the necessary metabolic pathways, bioaugmentation can be employed. This involves the introduction of specific, pre-selected microbial strains with known degradative capabilities. For instance, research on the degradation of a mixture of 2,4,6-trichlorophenol, 4-chlorophenol, and phenol (B47542) demonstrated that a defined mixed culture of Pseudomonas sp. and Arthrobacter sp. could effectively degrade all three components. researchgate.net Immobilization of these cultures in calcium alginate was shown to accelerate the degradation rate and allow for reuse of the microbial biomass. researchgate.net

The following table presents characteristics of two bacterial strains isolated for their ability to degrade chlorophenols.

| Strain | Degraded Compound | Gram Stain | Morphology |

| Pseudomonas sp. TCP114 | 2,4,6-trichlorophenol | Negative | Rod |

| Arthrobacter sp. CPR706 | 4-chlorophenol | Positive | Rod-coccus cycle |

Data from a study on the biodegradation of a mixture of chlorophenols. researchgate.net

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. For compounds like this compound, certain plants can produce enzymes that aid in their breakdown.

Research into the phytoremediation of chlorophenols has shown promising results, particularly with the use of transgenic plants. For example, double transgenic tobacco plants expressing specific peroxidase genes demonstrated a higher tolerance to 2,4-dichlorophenol (B122985) and an increased removal efficiency from solutions compared to wild-type plants. nih.gov These transgenic plants showed up to a 21% increase in removal efficiency for solutions containing 10 mg/L of 2,4-dichlorophenol. nih.gov Importantly, toxicity tests of the post-remediation solutions indicated that the degradation products were non-toxic. nih.gov

The table below shows the removal efficiency of 2,4-dichlorophenol by wild-type and double transgenic tobacco plants.

| Plant Type | Initial 2,4-DCP Concentration (mg/L) | Removal Efficiency (%) |

| Wild Type (WT) | 10 | ~77 |

| Double Transgenic (DT) | 10 | ~98 |

| Wild Type (WT) | 25 | ~84 |

| Double Transgenic (DT) | 25 | ~98 |

Data from a study on the phytoremediation of 2,4-dichlorophenol. nih.gov

Hybrid and Coupled Remediation Systems for Enhanced Efficacy

Combining different remediation technologies into hybrid or coupled systems can often achieve a higher degree of contaminant removal than a single technology alone. envirotecnics.com This approach allows for the strengths of one technology to compensate for the limitations of another.

An example of a successful hybrid approach is the integration of in-situ chemical oxidation (ISCO) with bioremediation. envirotecnics.com ISCO can be used to rapidly reduce high concentrations of contaminants in a source zone, while subsequent bioremediation can address the remaining lower concentrations and more dispersed contamination. envirotecnics.com

Computational Chemistry and Modeling of 2 Chloro 6 Ethylphenol

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies for 2-Chloro-6-ethylphenol would typically involve the use of molecular mechanics force fields to predict the compound's conformational landscape and intermolecular interactions. These simulations can model the behavior of the molecule in various environments, such as in aqueous solution or interacting with biological macromolecules.

Molecular Dynamics (MD) simulations, for instance, could be employed to study the dynamic behavior of this compound over time. Such simulations would track the trajectory of each atom, providing information on conformational flexibility, solvent interactions, and the stability of different molecular assemblies. This computational approach is crucial for understanding how the molecule might behave in a biological system or in the environment. For example, MD simulations can predict how this compound interacts with soil organic matter or cellular membranes, key processes in determining its environmental fate and bioavailability. While specific MD studies on this compound are not prevalent in public literature, the methodologies are well-established for similar phenolic compounds.

The insights gained from these simulations are foundational for more complex studies, such as predicting the binding affinity of this compound to specific proteins, which is a critical aspect of toxicological assessment.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theoretical detail, allowing for the precise calculation of electronic structure and related properties. For this compound, these calculations can elucidate the distribution of electrons within the molecule, which governs its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity: Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.